N-(2,3-dichlorophenyl)-4-(4-fluorobenzenesulfonyl)butanamide
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Overview
Description
N-(2,3-dichlorophenyl)-4-(4-fluorobenzenesulfonyl)butanamide is a synthetic organic compound that belongs to the class of sulfonyl amides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-4-(4-fluorobenzenesulfonyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichloroaniline and 4-fluorobenzenesulfonyl chloride.
Formation of Intermediate: The 2,3-dichloroaniline reacts with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form an intermediate sulfonamide.
Butanamide Formation: The intermediate is then reacted with butanoyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-4-(4-fluorobenzenesulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-4-(4-fluorobenzenesulfonyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dichlorophenyl)-4-(4-fluorobenzenesulfonyl)acetamide
- N-(2,3-dichlorophenyl)-4-(4-fluorobenzenesulfonyl)propanamide
Uniqueness
N-(2,3-dichlorophenyl)-4-(4-fluorobenzenesulfonyl)butanamide is unique due to its specific structural features, such as the length of the butanamide chain and the presence of both dichloro and fluorobenzene groups
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-4-(4-fluorophenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2FNO3S/c17-13-3-1-4-14(16(13)18)20-15(21)5-2-10-24(22,23)12-8-6-11(19)7-9-12/h1,3-4,6-9H,2,5,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRJNEMZFXCWJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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